molecular formula C18H17FN2O3 B12463828 [4-(1,3-Benzodioxol-5-yl)piperazin-1-yl](4-fluorophenyl)methanone

[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl](4-fluorophenyl)methanone

Cat. No.: B12463828
M. Wt: 328.3 g/mol
InChI Key: ODMMYGCFIXDSRI-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzodioxole group and a fluorobenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole group is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Fluorobenzoyl Intermediate: The fluorobenzoyl group is prepared by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the fluorobenzoyl intermediate in the presence of a base such as triethylamine to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROBENZOYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROBENZOYL)PIPERAZINE
  • 1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLBENZOYL)PIPERAZINE
  • 1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROBENZOYL)PIPERAZINE

Uniqueness

1-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROBENZOYL)PIPERAZINE is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H17FN2O3/c19-14-3-1-13(2-4-14)18(22)21-9-7-20(8-10-21)15-5-6-16-17(11-15)24-12-23-16/h1-6,11H,7-10,12H2

InChI Key

ODMMYGCFIXDSRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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